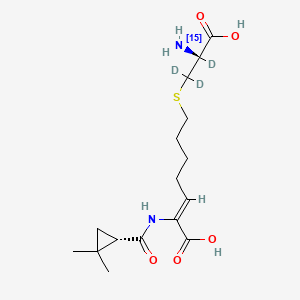

Cilastatin-15N-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cilastatin-15N,d3 is a labeled form of cilastatin, where the nitrogen atom is replaced with the isotope nitrogen-15 and three hydrogen atoms are replaced with deuterium. Cilastatin is known for its role as a renal dehydropeptidase I inhibitor, which is used to prevent the degradation of the antibiotic imipenem, thereby prolonging its antibacterial effect .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cilastatin-15N,d3 involves the incorporation of nitrogen-15 and deuterium into the cilastatin molecule. This process typically requires specialized isotopic labeling techniques. The exact synthetic route may vary, but it generally involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is a precursor of cilastatin.

Isotopic Labeling: The nitrogen-15 isotope is introduced into the molecule through a series of chemical reactions. Similarly, deuterium atoms are incorporated by replacing hydrogen atoms in specific positions.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of Cilastatin-15N,d3 follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting material are synthesized and isotopically labeled.

Optimization: Reaction conditions are optimized to maximize yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cilastatin-15N,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Cilastatin-15N,d3 has several scientific research applications, including:

Chemistry: Used as an internal standard for the quantification of cilastatin in mass spectrometry studies.

Biology: Employed in studies involving renal dehydropeptidase I inhibition and its effects on various biological processes.

Medicine: Investigated for its potential protective effects against nephrotoxicity and its role in combination therapies with antibiotics.

Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control

Mécanisme D'action

Cilastatin-15N,d3 exerts its effects by inhibiting renal dehydropeptidase I, an enzyme responsible for the degradation of certain antibiotics, including imipenem. By inhibiting this enzyme, cilastatin-15N,d3 prolongs the half-life and efficacy of imipenem. The molecular targets include the active site of renal dehydropeptidase I, where cilastatin binds and prevents the enzyme from hydrolyzing imipenem .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cilastatin: The unlabeled form of cilastatin, which also inhibits renal dehydropeptidase I.

Imipenem: An antibiotic often used in combination with cilastatin to prevent its degradation.

Relebactam: A β-lactamase inhibitor used in combination with imipenem and cilastatin to enhance antibacterial activity

Uniqueness

Cilastatin-15N,d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug concentrations is crucial .

Activité Biologique

Cilastatin-15N-d3 is a labeled derivative of cilastatin, primarily known for its role as an inhibitor of renal dipeptidase I (dehydropeptidase I). This compound has garnered attention for its diverse biological activities, particularly in nephroprotection and antibacterial applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2738376-83-3 |

| Molecular Formula | C16H23D3N15NO5S |

| Molecular Weight | 362.46 g/mol |

| IC50 (Dipeptidase I) | 0.1 μM |

| IC50 (CphA) | 178 μM |

These properties indicate that this compound is a potent inhibitor of dipeptidase I, which is crucial for the metabolism of various peptides in the kidney and other tissues.

This compound functions primarily as a reversible, competitive inhibitor of renal dipeptidase I. This enzyme plays a significant role in the hydrolysis of dipeptides into amino acids, which are vital for various physiological processes. By inhibiting this enzyme, this compound can effectively modulate peptide metabolism and protect renal tissues from damage.

Nephroprotection

Research indicates that this compound exhibits protective effects against nephrotoxicity. A study demonstrated that treatment with cilastatin at a concentration of 200 μg/mL significantly protected primary porcine renal proximal tubular epithelial cells (RPTECs) from apoptosis induced by vancomycin. This protective effect was associated with increased cell viability and reduced nuclear apoptosis markers .

Antibacterial Effects

This compound has also shown efficacy in combination therapies against various bacterial infections. In a mouse model of systemic infection, cilastatin combined with imipenem provided protection against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This combination therapy enhances the antibacterial activity while minimizing renal toxicity commonly associated with antibiotic treatments .

Case Study 1: Nephrotoxicity Prevention

In vitro studies using RPTECs revealed that cilastatin at a concentration of 200 μg/mL effectively ameliorated vancomycin-induced apoptosis. The study measured apoptosis through nuclear staining techniques and found that cilastatin treatment resulted in significantly lower levels of apoptotic cells compared to untreated controls .

Case Study 2: Efficacy in Infection Models

In vivo experiments demonstrated that cilastatin, when administered alongside imipenem, significantly improved survival rates in mice infected with multidrug-resistant bacteria. The combination therapy was evaluated based on survival rates and bacterial load in organs post-infection .

Propriétés

Formule moléculaire |

C16H26N2O5S |

|---|---|

Poids moléculaire |

362.5 g/mol |

Nom IUPAC |

(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |

InChI |

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1 |

Clé InChI |

DHSUYTOATWAVLW-MAVRWZHLSA-N |

SMILES isomérique |

[2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2] |

SMILES canonique |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.